molecular formula C15H10Cl3N3OS B11539077 3-{[(4-chlorophenyl)amino]methyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione

3-{[(4-chlorophenyl)amino]methyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B11539077
M. Wt: 386.7 g/mol
InChI Key: ALUAWFHGSHYACV-UHFFFAOYSA-N
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Description

3-{[(4-chlorophenyl)amino]methyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-chlorophenyl)amino]methyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione typically involves the reaction of 4-chlorobenzylamine with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then cyclized with thiosemicarbazide under acidic conditions to yield the desired oxadiazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-chlorophenyl)amino]methyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-{[(4-chlorophenyl)amino]methyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agriculture: The compound is explored for its use as a pesticide or herbicide.

    Materials Science: It is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[(4-chlorophenyl)amino]methyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate in organic synthesis.

    Toluene-4-sulfonic acid, compound with amino-cyano-acetic acid ethyl ester: Another compound with diverse applications in organic chemistry.

    Fluorine compounds: Known for their unique chemical properties and applications.

Uniqueness

3-{[(4-chlorophenyl)amino]methyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione stands out due to its specific structural features and the presence of multiple chlorine atoms, which can enhance its biological activity and chemical reactivity

Properties

Molecular Formula

C15H10Cl3N3OS

Molecular Weight

386.7 g/mol

IUPAC Name

3-[(4-chloroanilino)methyl]-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C15H10Cl3N3OS/c16-9-1-4-11(5-2-9)19-8-21-15(23)22-14(20-21)12-6-3-10(17)7-13(12)18/h1-7,19H,8H2

InChI Key

ALUAWFHGSHYACV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCN2C(=S)OC(=N2)C3=C(C=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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